Dihydroperaksine
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Overview
Description
19(S),20®-Dihydroperaksine is a complex organic compound with significant interest in various scientific fields
Preparation Methods
The synthesis of 19(S),20®-Dihydroperaksine involves several steps, typically starting from readily available precursors. The synthetic route often includes stereoselective reactions to ensure the correct configuration of the compound. Common methods include:
Stereoselective Reduction: Using chiral catalysts to achieve the desired stereochemistry.
Cyclization Reactions: Forming the core structure of the compound through intramolecular reactions.
Purification: Techniques such as chromatography to isolate the pure compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
19(S),20®-Dihydroperaksine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound’s structure.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
19(S),20®-Dihydroperaksine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 19(S),20®-Dihydroperaksine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
19(S),20®-Dihydroperaksine can be compared with other similar compounds, such as:
Peraksine: Shares a similar core structure but differs in stereochemistry.
Dihydroperaksine Derivatives: Variants with different functional groups or side chains.
The uniqueness of 19(S),20®-Dihydroperaksine lies in its specific stereochemistry, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
[13-(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-15-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-10-14(8-22)12-6-18-19-13(7-17(21(10)18)15(12)9-23)11-4-2-3-5-16(11)20-19/h2-5,10,12,14-15,17-18,20,22-23H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLXNPSLWYWTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2CC3N1C(C2CO)CC4=C3NC5=CC=CC=C45)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348380 |
Source
|
Record name | AC1LCSNP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15527-86-3 |
Source
|
Record name | AC1LCSNP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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